Bis(dimethylamino)methylvinylsilane chemical properties
Bis(dimethylamino)methylvinylsilane chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Bis(dimethylamino)methylvinylsilane
This guide provides a comprehensive technical overview of bis(dimethylamino)methylvinylsilane, a versatile organoaminosilane. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core chemical properties, reactivity, and practical applications. The focus is on providing not just procedural steps but the underlying scientific principles that govern its behavior and utility in experimental settings.
Core Physicochemical and Structural Characteristics
Bis(dimethylamino)methylvinylsilane, also known as ethenylmethylbis(dimethylamino)silane, is a bifunctional molecule featuring a reactive vinyl group and two labile dimethylamino groups attached to a central silicon atom. This unique structure makes it a valuable intermediate and monomer in organic and polymer synthesis.
The causality behind its high reactivity stems from two primary features. First, the silicon-nitrogen (Si-N) bonds are highly polarized and susceptible to cleavage by protic reagents, a characteristic that defines much of its utility as a silylating or cross-linking agent. Second, the vinyl group (C=C) serves as a polymerizable unit, capable of undergoing addition reactions, most notably anionic polymerization.
A summary of its key physical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 13368-45-1 | [1][2] |
| Molecular Formula | C₇H₁₈N₂Si | [1] |
| Molecular Weight | 158.32 g/mol | [1] |
| Appearance | Clear to straw-colored liquid with an acrid, amine-like odor | [3] |
| Boiling Point | 146-147 °C | [1][2] |
| Density | ~0.820 g/mL @ 20°C | [1] |
| Refractive Index | ~1.4332 @ 20°C | [1][2] |
| Flash Point | -4 °C | [1][2] |
| Hydrolytic Sensitivity | High; reacts rapidly with moisture and protic solvents | [1][2] |
Spectroscopic Profile: A Tool for In-Process Validation
Characterization of bis(dimethylamino)methylvinylsilane is crucial for verifying its purity and monitoring its reactions. The expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a self-validating system for any researcher working with this compound. While a public spectral database for this specific molecule is sparse, its structure allows for a confident prediction of its spectral features based on well-established principles and data from close analogs like bis(dimethylamino)dimethylsilane.[3]
¹H and ¹³C NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signal regions.
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Vinyl Protons (δ 5.5-6.5 ppm): A complex multiplet pattern characteristic of an AMX spin system, arising from the three non-equivalent protons of the vinyl group attached to the silicon atom.
-
N-Methyl Protons (δ ~2.4-2.6 ppm): A sharp singlet integrating to 12 protons, representing the four equivalent methyl groups of the two dimethylamino substituents.
-
Si-Methyl Protons (δ ~0.1-0.3 ppm): A sharp singlet integrating to 3 protons, corresponding to the methyl group directly bonded to the silicon center. This upfield shift is characteristic of protons on a silicon atom.
-
-
¹³C NMR: The carbon NMR spectrum should display four signals.
-
Vinyl Carbons (δ ~130-140 ppm): Two distinct signals for the two sp² hybridized carbons of the vinyl group.
-
N-Methyl Carbon (δ ~38-40 ppm): A single signal for the methyl carbons of the dimethylamino groups.
-
Si-Methyl Carbon (δ ~-5 to 0 ppm): A signal at a highly shielded (upfield) position for the methyl carbon attached to silicon.
-
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid method for identifying key functional groups. The choice to use IR spectroscopy is often for real-time reaction monitoring, for instance, observing the disappearance of the Si-N band during hydrolysis.
-
C-H Stretching (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (~2970, 2850 cm⁻¹).
-
C=C Stretching (Vinyl): A characteristic medium-intensity peak around 1600-1580 cm⁻¹.
-
Si-N Stretching: A strong band typically found in the 950-900 cm⁻¹ region. This is a key diagnostic peak.
-
Si-CH₃ Bending: A distinct absorption near 1250 cm⁻¹.
-
=C-H Bending (Vinyl Out-of-Plane): Strong bands in the 1010-960 cm⁻¹ region.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would be dominated by the cleavage of the Si-N and Si-C bonds. Key expected fragments include:
-
[M - CH₃]⁺ (m/z 143): Loss of a silicon-bound methyl group.
-
[M - N(CH₃)₂]⁺ (m/z 114): Loss of a dimethylamino radical, a very common fragmentation pathway for aminosilanes.
-
[Si(CH₃)(N(CH₃)₂)₂]⁺ fragments: Various rearrangements and smaller fragments originating from the core structure.
Core Reactivity and Mechanistic Pathways
The utility of bis(dimethylamino)methylvinylsilane is defined by its predictable reactivity, which allows for its controlled use in synthesis.
Hydrolysis and Reaction with Protic Reagents
The Si-N bond is the most reactive site towards nucleophiles. The compound reacts vigorously with water and other protic solvents (e.g., alcohols, primary/secondary amines) in an irreversible hydrolysis reaction.
Mechanism: The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic silicon center. This is often catalyzed by the amine functionality itself, which can facilitate proton transfer.[4][5] The process results in the formation of silanols (Si-OH) and the liberation of volatile dimethylamine.[3] These silanol intermediates are highly unstable and readily condense to form stable siloxane (Si-O-Si) linkages, leading to oligomers or cross-linked polymer networks. This high reactivity necessitates handling the compound under strictly anhydrous, inert conditions (e.g., nitrogen or argon atmosphere).
Caption: Hydrolysis pathway of bis(dimethylamino)methylvinylsilane.
Anionic Polymerization
The vinyl group allows the molecule to act as a monomer in addition polymerization. It is particularly susceptible to anionic polymerization, often initiated by organolithium reagents like butyllithium (BuLi).[1]
Mechanism: The reaction begins with the nucleophilic attack of the butyl anion from BuLi on one of the carbons of the vinyl double bond.[6] This creates a new carbanion at the adjacent carbon, which then acts as the propagating species. This carbanion subsequently attacks another monomer molecule, extending the polymer chain.[7] This process continues until the monomer is consumed or the reaction is deliberately terminated. A key feature of many anionic polymerizations is their "living" nature, meaning that in the absence of impurities or terminating agents, the anionic chain ends remain active.[7]
Caption: Workflow of anionic polymerization of vinylsilanes.
Applications and Experimental Protocols
The dual reactivity of bis(dimethylamino)methylvinylsilane makes it a versatile tool in materials science and organic synthesis.
Plausible Synthesis Protocol
While not commonly synthesized in a standard laboratory setting, a plausible and established route for preparing aminosilanes involves the reaction of a corresponding chlorosilane with an excess of a secondary amine.[8] This protocol is provided as a self-validating system, where successful synthesis can be confirmed using the spectroscopic methods outlined in Section 2.
Objective: To synthesize bis(dimethylamino)methylvinylsilane from methylvinyldichlorosilane and dimethylamine.
Materials:
-
Methylvinyldichlorosilane
-
Dimethylamine (anhydrous, condensed or as a solution in THF)
-
Anhydrous diethyl ether or hexane
-
Inert gas supply (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of inert gas.
-
Reagent Charging: Dissolve methylvinyldichlorosilane (1.0 eq) in anhydrous diethyl ether (or hexane) and add it to the reaction flask. Cool the flask to 0 °C using an ice bath.
-
Amine Addition: Charge the dropping funnel with a solution of anhydrous dimethylamine (>4.0 eq) in the same solvent. The use of excess amine is critical; two equivalents are consumed in the reaction, and two additional equivalents are required to neutralize the dimethylammonium chloride byproduct formed.
-
Reaction: Add the dimethylamine solution dropwise to the stirred solution of the chlorosilane over 1-2 hours, maintaining the temperature at 0 °C. A white precipitate (dimethylammonium chloride) will form immediately.
-
Warm-up and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.
-
Work-up: Filter the reaction mixture under inert atmosphere to remove the dimethylammonium chloride salt. Wash the salt with fresh anhydrous solvent to recover any trapped product.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure bis(dimethylamino)methylvinylsilane.
Protocol for BuLi-Catalyzed Anionic Polymerization
This protocol describes a typical lab-scale living anionic polymerization.[1] The causality for the stringent anhydrous and anaerobic conditions is the high reactivity of the butyllithium initiator and the propagating carbanion, which are readily quenched by moisture or oxygen.
Objective: To polymerize bis(dimethylamino)methylvinylsilane using butyllithium as an initiator.
Materials:
-
Bis(dimethylamino)methylvinylsilane (purified by distillation over CaH₂)
-
Anhydrous, inhibitor-free solvent (e.g., THF, hexane)
-
n-Butyllithium (solution in hexanes)
-
Anhydrous methanol (for termination)
-
Inert gas supply and Schlenk line glassware
Procedure:
-
Solvent and Monomer Preparation: Under an inert atmosphere, add freshly distilled anhydrous THF to a flame-dried Schlenk flask. Add the purified bis(dimethylamino)methylvinylsilane monomer via syringe. Cool the solution to the desired temperature (e.g., -78 °C).
-
Initiation: Slowly add a calculated amount of n-butyllithium solution dropwise via syringe. The amount of initiator will determine the final molecular weight of the polymer. The reaction mixture may develop a characteristic color indicating the formation of the propagating carbanions.
-
Propagation: Allow the reaction to stir at the controlled temperature. The progress can be monitored by techniques like GC (to observe monomer consumption) if desired.
-
Termination: Once the desired polymerization time has elapsed (or monomer is consumed), quench the living polymer by adding a small amount of anhydrous methanol. The color of the solution should dissipate, indicating the termination of the active anionic chain ends.
-
Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., a large volume of stirring methanol or water).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Safety, Handling, and Storage
The high reactivity of bis(dimethylamino)methylvinylsilane necessitates strict safety protocols.
-
Hazards: The compound is classified as a highly flammable liquid and is corrosive, causing severe skin burns and eye damage.[9] It reacts with moisture to release dimethylamine, which is an irritant.
-
Handling: Always handle in a well-ventilated fume hood under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques). Personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a flame-retardant lab coat, is mandatory.
-
Storage: Store in a tightly sealed container under a blanket of inert gas (e.g., nitrogen). The container should be kept in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials such as water, acids, alcohols, and oxidizing agents.[10]
Conclusion
Bis(dimethylamino)methylvinylsilane is a reactive and versatile chemical intermediate whose properties are directly derived from its molecular structure. The labile Si-N bonds provide a pathway for hydrolysis and cross-linking, while the vinyl group serves as a handle for addition polymerization. A thorough understanding of its reactivity, guided by spectroscopic analysis and adherence to strict handling protocols, enables researchers to harness its potential for the synthesis of advanced polymers and functionalized materials.
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